2,5-Diaminotoluene dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with water (est). The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

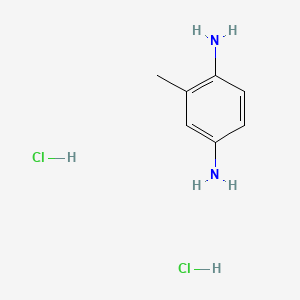

Structure

2D Structure

Properties

IUPAC Name |

2-methylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHVWVGRKTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-70-5 (Parent) | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4060650 | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzenediamine dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4873 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Solid | |

CAS No. |

615-45-2 | |

| Record name | 2,5-Diaminotoluene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Toluenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Diaminotoluene Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY506235UT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6252 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,5-Diaminotoluene dihydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 2,5-Diaminotoluene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (TDA-2HCl) is the salt form of 2,5-diaminotoluene (TDA), an aromatic amine of significant industrial importance. While the free base is a colorless crystalline solid, commercial samples of both the base and its dihydrochloride salt often appear colored due to oxidation[1][2]. The dihydrochloride salt is particularly valued for its enhanced water solubility, which facilitates its use in aqueous formulations[1]. Its primary application is as a key precursor, or primary intermediate, in oxidative hair dye formulations, where it serves as a less toxic alternative to p-phenylenediamine (PPD)[1][2]. Beyond cosmetics, it is an important intermediate in the synthesis of a variety of dyes for textiles, leather, and biological stains[2][3][4]. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, analytical methodologies, and safety considerations for this compound, offering a critical resource for professionals in chemical research and product development.

Physicochemical Properties

The dihydrochloride salt form of 2,5-diaminotoluene offers distinct physical properties compared to its free base, primarily concerning its solubility and stability. The protonation of the two amino groups significantly increases its polarity, rendering it highly soluble in water[1]. This is a crucial characteristic for its application in aqueous-based formulations like hair dyes. However, like many aromatic amines, it is susceptible to aerial oxidation, which can lead to discoloration over time[1][2]. Proper storage in tightly sealed containers, protected from light and moisture, is essential to maintain its integrity[1].

| Property | Value | Source(s) |

| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [1][5] |

| Synonyms | Toluene-2,5-diamine dihydrochloride, 2-Methyl-1,4-phenylenediamine dihydrochloride | [6] |

| CAS Number | 615-45-2 | [1][3][6] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][5][6] |

| Molecular Weight | 195.09 g/mol | [1][5][6] |

| Appearance | White to gray to red powder or crystalline solid | [1][6] |

| Melting Point | Decomposes at elevated temperatures | [1] |

| Solubility | Good solubility in water; free base is soluble in ethanol and ether | [1][3][7] |

| Stability | Susceptible to oxidation in air and light; hygroscopic | [1] |

Synthesis and Purification

The synthesis of this compound is a two-step process: first, the synthesis of the 2,5-diaminotoluene (TDA) free base, followed by its conversion to the dihydrochloride salt.

Synthesis of 2,5-Diaminotoluene (Free Base)

Several industrial routes exist for the production of TDA. The choice of method often depends on the availability of starting materials, desired purity, and economic factors.

-

Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the direct electrochemical reduction of the two nitro groups of 2,5-dinitrotoluene to amino groups[2][3]. It is a clean method that can produce high-purity TDA.

-

Reductive Cleavage of Azo Dyes: A common laboratory and industrial method involves the reductive cleavage of an azo dye, such as 4-amino-2,3'-dimethylazobenzene[2][3][7]. The azo bond is cleaved, typically with a reducing agent like tin and hydrochloric acid or through catalytic hydrogenation, to yield the corresponding amines.

-

Catalytic Hydrogenation of 2-Methyl-4-nitroaniline: This modern approach involves the selective reduction of the nitro group of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a catalyst (e.g., Palladium on carbon) in an aprotic, nonpolar solvent[8]. This method is advantageous as it often results in a cleaner product with fewer byproducts.

A representative workflow for synthesis starting from an azo compound is outlined below.

Caption: General workflow for TDA synthesis and conversion to its dihydrochloride salt.

Protocol: Salt Formation

Objective: To convert purified 2,5-diaminotoluene (TDA) free base into its dihydrochloride salt for improved stability and water solubility.

Materials:

-

Purified TDA (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 37%, 2.2 eq)

-

Isopropanol or Ethanol

-

Deionized Water

-

Ice bath

Procedure:

-

Dissolution: Dissolve the purified TDA in a minimal amount of isopropanol or ethanol with gentle warming.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (2.2 equivalents) dropwise with constant stirring. The addition is exothermic and should be controlled to maintain a low temperature.

-

Precipitation: The dihydrochloride salt will begin to precipitate as a crystalline solid. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of cold isopropanol or ethanol to remove any residual unreacted TDA or excess acid.

-

Drying: Dry the product under vacuum at a low temperature (e.g., 40-50°C) to yield pure this compound.

Validation: The identity and purity of the final product should be confirmed by analytical methods such as HPLC and melting point determination.

Chemical Reactivity and Mechanistic Insights

The reactivity of TDA-2HCl is dominated by the two primary amino groups attached to the aromatic ring. While the salt form is less reactive than the free base due to the protonation of the lone pairs on the nitrogen atoms, it readily converts to the free base under neutral or alkaline conditions, which then undergoes characteristic reactions.

Oxidation in Hair Dyes

The most significant commercial reaction of TDA is its oxidation in permanent hair dye formulations. In this process, TDA acts as a "primary intermediate" or "precursor."

Mechanism:

-

Alkalinization: The hair dye formulation contains an alkalizing agent (e.g., ammonia) that deprotonates the TDA-2HCl to the free TDA base. This also swells the hair cuticle, allowing dye precursors to penetrate.

-

Oxidation: An oxidizing agent, typically hydrogen peroxide, oxidizes the TDA to a reactive quinone-diimine intermediate.

-

Coupling: This highly reactive intermediate rapidly reacts with another molecule, known as a "coupler" (e.g., resorcinol, m-aminophenol), which is also present in the dye formulation.

-

Polymerization: This coupling reaction initiates a series of further oxidation and coupling steps, forming large, colored indo-dye polymers that are trapped within the hair shaft, resulting in a permanent color. The final color (e.g., brown, black, blonde) depends on the specific couplers used[2][3][4].

Caption: Oxidative coupling reaction of 2,5-TDA in hair dye.

Azo Coupling

The free TDA base can undergo diazotization followed by coupling, or it can act as the coupling partner for a diazonium salt to form azo dyes. These dyes are widely used in the textile industry[1]. The reaction involves an electrophilic substitution where the diazonium ion attacks the electron-rich aromatic ring of the TDA.

Analytical Methodologies

Ensuring the purity and identity of this compound is critical for its use in regulated applications like cosmetics. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of TDA-2HCl[6].

Protocol: HPLC Purity Assay

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 280 nm.

-

Sample Preparation: Accurately weigh and dissolve the TDA-2HCl sample in the aqueous component of the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.

Other chromatographic methods reported for its detection in complex matrices like hair dyes include gas-liquid chromatography (GLC) and thin-layer chromatography (TLC)[3][4].

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H stretches of the ammonium salts and the aromatic C-H and C=C vibrations[3].

-

Mass Spectrometry (MS): Techniques like GC-MS are used for identification, providing the molecular weight of the free base (122.17 g/mol ) after thermal dissociation of the salt in the GC inlet[3].

Safety, Toxicology, and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled[5][6][9].

-

Irritation: It is known to cause serious skin and eye irritation and may cause respiratory irritation[5].

-

Sensitization: A primary concern is its potential as an extremely potent skin sensitizer, which can lead to allergic contact dermatitis[1][5][6][10]. For this reason, patch tests are often recommended before using hair dyes containing this ingredient[1].

Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood[6][11].

-

Storage: Store in a cool, dry, and dark location in a tightly sealed container to prevent degradation from moisture, air, and light[7][11]. Keep away from strong oxidizing agents and strong bases[11].

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations[11].

References

- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.

- Scientific Committee on Consumer Safety. (2010). Opinion on toluene-2,5-diamine (A5). European Commission.

- Wikipedia. (n.d.). 2,5-Diaminotoluene.

- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,5-Diaminotoluene sulfate. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN104086442A - Preparation method of 2,5-diaminotoluene sulfate.

- Justia Patents. (2013, May 16). method for producing 2,5-diaminotoluene.

- A&C Pharmascience. (2024, November 4). 104540 - 2,5-Diaminotoluene sulfate - Safety Data Sheet.

Sources

- 1. Buy this compound | 615-45-2 [smolecule.com]

- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. patents.justia.com [patents.justia.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. ec.europa.eu [ec.europa.eu]

- 11. fishersci.com [fishersci.com]

Introduction: A Key Intermediate in Material Science and Cosmetics

An In-Depth Technical Guide to 2,5-Diaminotoluene Dihydrochloride (CAS 615-45-2)

This compound (CAS No. 615-45-2) is the salt form of 2,5-diaminotoluene (2,5-TDA), an aromatic amine that serves as a critical intermediate in various chemical syntheses.[1][2] While the free base (CAS 95-70-5) is a colorless crystalline solid, commercial samples, including the dihydrochloride salt, often appear as a white to reddish powder due to oxidation upon exposure to air.[1][3] Historically, its development is tied to the expansion of aniline chemistry for the dye industry.[4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the synthesis, applications, reaction mechanisms, safety, and analytical methodologies associated with this compound. Its primary utility lies in the formulation of oxidative hair dyes, where it functions as a less toxic alternative to p-phenylenediamine (PPD).[1][3] Beyond cosmetics, its reactive amine groups make it a valuable monomer for specialty polymers and an intermediate for pigments and potential pharmaceutical compounds.[4][5][6]

Physicochemical and Structural Properties

The dihydrochloride salt form enhances the stability and water solubility of the parent amine, which is crucial for its formulation in aqueous-based applications like hair dyes. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 615-45-2 | [2] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1][2] |

| Molecular Weight | 195.09 g/mol | [1][2] |

| IUPAC Name | 2-methylbenzene-1,4-diamine;dihydrochloride | [2] |

| Appearance | White to gray to red powder or crystalline solid | [1] |

| Melting Point | 34-36°C (literature value, may refer to a hydrate) | [1] |

| LogP (Octanol/Water) | 0.019 (for the dihydrochloride) | [2] |

| Stability | Hygroscopic; sensitive to air and light. Exposure can lead to oxidative degradation and color change. | [1] |

| Storage | Store in a cool, dark, tightly sealed container under an inert atmosphere. |[1][4] |

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Pathways

The synthesis of 2,5-diaminotoluene can be achieved through several established routes, typically involving the reduction of a dinitro precursor or the cleavage of an azo compound. The dihydrochloride salt is then formed by treating the resulting free amine with hydrochloric acid.

Key Synthesis Routes:

-

Electrolytic Reduction of 2,5-Dinitrotoluene: This method involves the direct electrochemical reduction of 2,5-dinitrotoluene to form the diamine.[1][3] It is a clean process but can be energy-intensive.

-

Reductive Cleavage of 4-Amino-2,3'-dimethylazobenzene: This classic method utilizes reducing agents like tin or zinc dust in the presence of hydrochloric acid to cleave the azo bond of ortho-aminoazotoluene, yielding 2,5-diaminotoluene and o-toluidine.[4][7]

-

Catalytic Hydrogenation: A more modern and cleaner approach involves the catalytic hydrogenation of 2,5-dinitrotoluene using catalysts such as Raney Nickel or Palladium on carbon (Pd/C).[5]

-

Diazo-Coupling and Reduction: A multi-step synthesis starts with o-toluidine, which undergoes a diazo-coupling reaction to form an azo intermediate (2-aminoazotoluene). This intermediate is then subjected to reductive hydrogenolysis to yield the final product.[5][8] This method allows for recycling of the by-product o-toluidine, making it economically and environmentally favorable.[5]

Caption: Synthesis workflow from o-toluidine to this compound.

Core Applications and Reaction Mechanisms

The primary commercial application of this compound is as a precursor in oxidative hair dye formulations.[3][9] Its market growth is significantly driven by the dye, pigment, and pharmaceutical industries.[6]

Mechanism in Oxidative Hair Dyeing

In hair coloring, 2,5-diaminotoluene acts as a "primary intermediate" or "precursor." The process is not a simple staining but a chemical reaction that occurs within the hair shaft. The causality behind this application is the ability of the aromatic amine to undergo controlled oxidation and polymerization to form large, colored molecules that become trapped within the hair cortex.

-

Alkalinization: The hair dyeing formulation includes an alkalizing agent (e.g., ammonia) to swell the hair cuticle, allowing the dye precursors to penetrate.

-

Oxidation: An oxidizing agent, typically hydrogen peroxide, is mixed with the precursor solution. The peroxide oxidizes the 2,5-diaminotoluene to a reactive quinone-diimine intermediate.

-

Coupling: This highly reactive intermediate rapidly reacts with a "coupler" molecule (e.g., resorcinol, m-aminophenol) present in the formulation. This coupling reaction forms a larger, indo-dye type molecule.

-

Polymerization: These initial dye molecules can further polymerize to form even larger chromophores, which are physically trapped inside the hair, providing a "permanent" color. The final shade (e.g., black, brown, blonde) is determined by the specific combination and concentration of precursors and couplers used.[3][10]

Sources

- 1. Buy this compound | 615-45-2 [smolecule.com]

- 2. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 6. datamintelligence.com [datamintelligence.com]

- 7. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents [patents.google.com]

- 9. Applications of 2,5-Diaminotoluene sulfate_Chemicalbook [chemicalbook.com]

- 10. 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of 2,5-Diaminotoluene Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key thermal properties of 2,5-Diaminotoluene dihydrochloride (CAS 615-45-2), specifically its melting point and thermal decomposition behavior. As a critical parameter in drug development, material science, and chemical synthesis, understanding the thermal characteristics of this compound is paramount for ensuring process safety, formulation stability, and product quality. This document synthesizes available data, outlines authoritative experimental protocols for determination, and discusses the scientific implications of these properties for research and development applications.

Introduction

This compound, the salt form of 2-methylbenzene-1,4-diamine, is an important organic compound utilized in various chemical syntheses, including the formulation of dyes and as an intermediate in pharmaceutical manufacturing.[1][2] The dihydrochloride salt form enhances aqueous solubility compared to its free base, making it more suitable for certain aqueous formulations.[1] The thermal behavior of a compound—specifically its melting and boiling or decomposition points—are fundamental physicochemical properties that dictate its handling, storage, processing, and stability.

For drug development professionals, these parameters are critical. The melting point influences dissolution rates and bioavailability, while the thermal stability profile is essential for assessing degradation pathways, determining shelf-life, and designing safe manufacturing processes (e.g., drying, milling, and heat sterilization). This guide serves as a detailed resource, grounding these concepts in established scientific principles and standardized methodologies.

Physicochemical and Thermal Properties

The thermal behavior of this compound is characteristic of an organic salt. Unlike its free base, which has a distinct melting and boiling point, the dihydrochloride salt is prone to decomposition at elevated temperatures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1][3] |

| Appearance | White to gray or red powder/crystal | |

| Melting Point | Not clearly defined; exhibits decomposition | [1] |

| Boiling Point | Not applicable; decomposes before boiling | [1] |

| Thermal Behavior | Exhibits thermal decomposition at elevated temperatures. | [1] |

Discussion of Thermal Behavior:

Organic salts, particularly amine hydrochlorides, often do not exhibit a true boiling point at atmospheric pressure. The strong ionic interactions within the crystal lattice require significant energy to overcome. Before a temperature sufficient for boiling is reached, the compound typically undergoes thermal decomposition, breaking down into volatile components like hydrogen chloride and the parent amine, or polymerizing into complex degradation products.[4][5]

Some sources report a melting point of 34-36°C for this compound.[1] However, it is crucial to interpret this as a point of decomposition or significant physical change rather than a simple solid-to-liquid phase transition. For its related salts, such as 2,5-Diaminotoluene sulfate, a melting point of >300 °C is cited, highlighting how the counter-ion significantly impacts thermal stability.[6][7] The free base, 2,5-Diaminotoluene, has a reported melting point of 64 °C and a boiling point of 273 °C.[2][8] This stark difference underscores the influence of the salt formation on the compound's physical properties.

Experimental Determination Protocols

To ensure accuracy and reproducibility, the determination of thermal properties must adhere to standardized, self-validating methodologies. The Organisation for Economic Co-operation and Development (OECD) provides guidelines that are internationally recognized for regulatory safety testing.[9][10]

Melting Point / Decomposition Range Determination (OECD 102)

The capillary method is a widely accepted and reliable technique for determining the melting range of a crystalline solid.[9][11]

Principle: A small, uniform sample packed into a capillary tube is heated at a controlled rate. The temperatures at which the initial and final stages of melting or decomposition occur are visually observed and recorded.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is anhydrous and finely powdered. If necessary, gently grind the sample to a fine powder.

-

Capillary Loading: Pack the dry powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Scan (Optional but Recommended): Perform a preliminary rapid heating run (10-20 °C/min) to approximate the melting/decomposition temperature.

-

Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the approximate temperature found in the rapid scan.

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute. A slow, controlled rate is critical for thermal equilibrium and accurate observation.

-

Observation and Recording: Record the temperature at which the first signs of liquid formation or color change (indicating decomposition) are observed (T_initial). Continue heating and record the temperature at which the last solid particle disappears or the decomposition is complete (T_final). The melting/decomposition range is reported as T_initial – T_final.

-

Validation: The protocol's integrity is validated by periodically running a certified reference standard with a known melting point (e.g., benzophenone, caffeine) to confirm the apparatus's calibration.

Thermal Decomposition Analysis via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is an essential technique for quantitatively studying the thermal stability and decomposition profile of a material.[12]

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A mass loss indicates decomposition or volatilization.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan (typically platinum or alumina).

-

Experimental Setup: Place the pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heating Program: Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of this curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for Thermal Property Determination.

Significance and Application in Research and Development

-

Formulation Development: Knowledge of the decomposition temperature is vital for selecting appropriate excipients and manufacturing processes (e.g., wet granulation, hot-melt extrusion). A low decomposition temperature precludes the use of high-temperature techniques.

-

Chemical Synthesis: In synthetic chemistry, the thermal stability of reactants dictates the permissible temperature range for a reaction, influencing reaction kinetics and yield.

-

Safety and Handling: Understanding the decomposition temperature and potential off-gassing (e.g., HCl) is crucial for establishing safe handling procedures and engineering controls to prevent hazardous exposures during heating.

-

Stability Studies: The onset of thermal decomposition is a key parameter in accelerated stability studies, helping to predict the long-term shelf-life of a drug substance or product under various storage conditions.

Conclusion

This compound is a thermally labile organic salt that undergoes decomposition at elevated temperatures rather than exhibiting a true boiling point. The accurate determination of its decomposition range, guided by standardized protocols such as the OECD 102 capillary method and Thermogravimetric Analysis, is indispensable for its safe and effective use in research, drug development, and manufacturing. The data and methodologies presented in this guide provide a robust framework for scientists to characterize this compound, ensuring data integrity and promoting safer, more effective development pathways.

References

- Smolecule. (2023). Buy this compound | 615-45-2.

- EUROLAB. OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range.

- EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.

- LookChem. (n.d.). Cas 615-50-9, 2,5-Diaminotoluene sulfate.

- OECD. (2021). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (2021). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1981). Test No. 102: Melting Point/ Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Essem Compliance. (n.d.). Physical chemical testing studies.

- PubChem. (n.d.). 2,5-Diaminotoluene. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 2,5-Diaminotoluene sulfate | 615-50-9.

- ResearchGate. (n.d.). Thermogravimetric analysis curves of PA-derived salts.

- ResearchGate. (n.d.). Thermal analysis of salts from 4-nitrophenol and aliphatic amines.

- Wikipedia. (n.d.). 2,5-Diaminotoluene.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). This compound 615-45-2.

- Guidechem. (n.d.). 2,5-Diaminotoluene 95-70-5 wiki.

Sources

- 1. Buy this compound | 615-45-2 [smolecule.com]

- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cas 615-50-9,2,5-Diaminotoluene sulfate | lookchem [lookchem.com]

- 7. 2,5-Diaminotoluene sulfate | 615-50-9 [chemicalbook.com]

- 8. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. laboratuar.com [laboratuar.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. libjournals.unca.edu [libjournals.unca.edu]

Synthesis of 2,5-Diaminotoluene dihydrochloride

An In-depth Technical Guide to the Synthesis of 2,5-Diaminotoluene Dihydrochloride

This guide provides a comprehensive overview of the chemical synthesis of this compound, a key intermediate in the production of dyes and polymers. The focus is on providing a technically accurate and practical framework for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the prevalent synthetic routes, with a detailed focus on the catalytic hydrogenation of 2,5-dinitrotoluene, offering insights into the causality behind experimental choices and ensuring a self-validating protocol.

Introduction and Strategic Overview

2,5-Diaminotoluene (2,5-TDA), also known as 2-methyl-1,4-phenylenediamine, is a vital aromatic amine. Its primary applications are as a precursor in permanent hair dye formulations—where it is often considered a less toxic alternative to p-phenylenediamine—and in the synthesis of specialized polymers, pigments, and biological stains.[1][2] The free base of 2,5-TDA is a colorless crystalline solid that is highly susceptible to air oxidation, which complicates its storage and handling.[1][3]

To enhance stability, 2,5-TDA is typically converted into a more stable salt form, most commonly the sulfate or the dihydrochloride salt.[3][4] The dihydrochloride salt, C₇H₁₀N₂·2HCl, offers improved water solubility and stability, making it a preferred form for many applications.[5]

Several synthetic pathways to 2,5-diaminotoluene have been established:

-

Reduction of 2,5-Dinitrotoluene: This is the most direct and widely employed method, involving the reduction of two nitro groups to amino groups.[6] This can be achieved via catalytic hydrogenation, electrolytic reduction, or chemical reduction with agents like iron in acidic media.[1][6][7]

-

Reductive Cleavage of Azo Dyes: An alternative route begins with o-toluidine, which undergoes a diazo-coupling reaction to form an azo intermediate (2-aminoazotoluene).[4][8] Subsequent reductive cleavage of the azo bond yields 2,5-diaminotoluene.[4][8]

This guide will focus on the synthesis via the catalytic hydrogenation of 2,5-dinitrotoluene, followed by its conversion to the dihydrochloride salt, as this route is efficient and scalable.

Core Synthesis: From 2,5-Dinitrotoluene to this compound

The overall transformation involves two primary stages: the reduction of the dinitro precursor to the diamine free base, and the subsequent conversion of the free base to its dihydrochloride salt.

Part A: Catalytic Hydrogenation of 2,5-Dinitrotoluene

Principle & Mechanistic Insight: Catalytic hydrogenation is a cornerstone of industrial organic synthesis for the reduction of nitroarenes. The process involves the use of hydrogen gas (H₂) as the reductant and a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Nickel (Ni) supported on a high-surface-area material such as activated carbon (C).

The reaction proceeds on the surface of the catalyst. Hydrogen gas adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The 2,5-dinitrotoluene molecule also adsorbs onto the catalyst surface, where it undergoes sequential reduction of the nitro groups (-NO₂) to amino groups (-NH₂) via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. The high efficiency of catalysts like Pd/C is attributed to their ability to facilitate this multi-step hydrogen transfer at moderate temperatures and pressures.[9]

Experimental Protocol: Step-by-Step Methodology

Safety Precaution: This procedure involves flammable hydrogen gas, high pressure, and toxic chemicals. It must be conducted in a properly functioning fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. The hydrogenation reaction should be carried out in a specialized pressure reactor (autoclave) by trained personnel.[10]

-

Reactor Preparation:

-

Charge a 500 mL stainless steel pressure reactor with 2,5-dinitrotoluene (18.2 g, 0.1 mol).

-

Add 200 mL of methanol as the solvent.[11]

-

Carefully add the catalyst, 5% Palladium on activated carbon (Pd/C) (0.9 g, ~5 wt% of the substrate), under a nitrogen atmosphere to prevent ignition of the dry catalyst in air.

-

-

Hydrogenation Reaction:

-

Seal the reactor securely.

-

Purge the reactor vessel three times with nitrogen gas to remove all oxygen.

-

Purge the reactor three times with hydrogen gas.

-

Pressurize the reactor with hydrogen to approximately 300-500 psig.[11]

-

Begin vigorous stirring and heat the reactor to 80-100°C.[11]

-

Maintain the reaction under these conditions for 4-6 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake from the gas cylinder.

-

-

Catalyst Removal and Isolation of Free Base:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen gas.

-

Purge the reactor with nitrogen gas.

-

Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filtration should be performed while the mixture is still under a nitrogen atmosphere, as the catalyst can be pyrophoric.

-

Wash the Celite pad and the reactor with an additional 50 mL of methanol to ensure complete recovery of the product.

-

The resulting filtrate is a methanolic solution of 2,5-diaminotoluene free base.

-

Part B: Conversion to this compound

Principle & Mechanistic Insight: The isolated 2,5-diaminotoluene is a base due to the lone pairs of electrons on the two nitrogen atoms. To form the dihydrochloride salt, it is treated with hydrochloric acid (HCl) in an acid-base neutralization reaction. Each amino group is protonated by an equivalent of HCl, forming an ammonium chloride salt. This ionic salt is significantly more stable and less prone to oxidation than the free base.[3]

Experimental Protocol: Step-by-Step Methodology

-

Acidification and Precipitation:

-

Transfer the methanolic solution of 2,5-diaminotoluene into a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add concentrated hydrochloric acid (~12 M, approx. 18 mL, ~0.22 mol) dropwise to the stirred solution. A significant exotherm will be observed. Maintain the temperature below 20°C.

-

As the acid is added, a white or off-white precipitate of this compound will form.

-

-

Isolation and Purification:

-

After the addition of HCl is complete, continue stirring the slurry in the ice bath for an additional 1 hour to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with two 30 mL portions of cold methanol or diethyl ether to remove any unreacted starting material or soluble impurities.

-

Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

-

The expected yield of this compound is typically high, in the range of 85-95%.

Data Presentation and Visualization

Table 1: Summary of Reagents and Reaction Conditions

| Parameter | Value | Notes |

| Starting Material | 2,5-Dinitrotoluene | 18.2 g (0.1 mol) |

| Catalyst | 5% Palladium on Carbon | 0.9 g |

| Solvent | Methanol | 200 mL |

| Hydrogen Pressure | 300 - 500 psig | [11] |

| Temperature | 80 - 100 °C | [11] |

| Reaction Time | 4 - 6 hours | |

| Acidifying Agent | Concentrated HCl (~12 M) | ~18 mL |

| Theoretical Yield | 19.51 g | |

| Expected Purity | >98% |

Synthesis Workflow Diagram

Sources

- 1. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. patents.justia.com [patents.justia.com]

- 4. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]

- 5. Buy this compound | 615-45-2 [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN101450904A - Synthetic method of 2,5-diaminotoluene and sulphate thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. US3935264A - Hydrogenation of dinitrotoluene to toluene diamine - Google Patents [patents.google.com]

Purity and Assay of Commercial 2,5-Diaminotoluene Dihydrochloride: A Guide to Quality Assessment

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminotoluene dihydrochloride (2,5-TDA·2HCl), a key aromatic amine intermediate, finds significant application in the synthesis of dyes, polymers, and various organic compounds.[1][2] For researchers and developers, the purity and precise content (assay) of the starting material are not merely figures on a certificate of analysis; they are critical parameters that directly influence reaction yield, impurity profiles of downstream products, and the reproducibility of scientific findings. This guide provides a comprehensive overview of the essential analytical methodologies required to rigorously assess the quality of commercial this compound, grounded in established analytical principles and field-proven insights.

The Critical Role of Quality Control for 2,5-TDA·2HCl

This compound is a salt of a weak base and is known to be hygroscopic and susceptible to air and light-induced oxidation.[3][4] Commercial samples often present as a white to reddish or gray powder, with color variation indicating potential oxidation.[3] The manufacturing process, typically involving the reduction of 2,5-dinitrotoluene, can introduce process-related impurities such as isomeric diaminotoluenes (e.g., 2,4- and 2,6-isomers) or unreacted starting materials.[1][2]

Therefore, a multi-faceted analytical approach is imperative. This involves not only determining the percentage of the main component but also identifying and quantifying potential impurities that could interfere with subsequent applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₀N₂·2HCl | [4] |

| Molecular Weight | 195.09 g/mol | [4][5] |

| Appearance | White to gray to red powder/crystal | [3][6] |

| Synonyms | 2-Methylbenzene-1,4-diamine dihydrochloride, p-Toluenediamine dihydrochloride | [4][5] |

| Stability | Hygroscopic; sensitive to air and light | [3][4] |

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 2,5-TDA·2HCl. Its high resolving power allows for the separation of the main component from closely related structural isomers and degradation products. A reverse-phase method is typically employed, leveraging the compound's aromatic nature.

Expertise & Causality: The choice of a C18 (octadecylsilyl) stationary phase is based on its hydrophobic character, which provides effective retention for the relatively nonpolar aromatic ring of the diaminotoluene molecule. The mobile phase, a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, allows for the controlled elution of analytes based on their polarity. A UV detector is ideal as the benzene ring possesses a strong chromophore, enabling sensitive detection.[7][8]

Workflow for HPLC Purity Determination

Caption: HPLC workflow for purity analysis of 2,5-TDA·2HCl.

Experimental Protocol: HPLC Purity

-

Reagents & Materials:

-

This compound sample

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade Water

-

Phosphoric acid or other suitable buffer component

-

0.45 µm syringe filters

-

-

Instrumentation & Conditions:

-

Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v), potentially with a small amount of buffer like 0.1% phosphoric acid to ensure consistent ionization of the amine groups.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 250 nm.[8]

-

Column Temperature: 30 °C.

-

-

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing the components. Degas thoroughly using sonication or vacuum filtration.

-

Sample Preparation: Accurately weigh approximately 25 mg of the 2,5-TDA·2HCl sample and dissolve it in 50 mL of the mobile phase to create a stock solution. Further dilute as necessary to be within the linear range of the detector.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the prepared sample solution.

-

Calculation: Determine the area percent of the main peak relative to the total area of all integrated peaks in the chromatogram. Commercial specifications often require a purity of >98.0%.[4][6]

-

Assay Determination: Quantifying the Active Component

While HPLC purity provides a relative measure of the main component, the assay gives the absolute content, accounting for non-chromatophoric substances like water or inorganic salts. Both HPLC with an external standard and classical titration are robust methods for this purpose.

Method A: Assay by HPLC with External Standard

This method offers high specificity and is the preferred technique when a certified reference standard is available.

Trustworthiness: This protocol is self-validating through the use of a calibration curve. The linearity (R² > 0.999) of the curve demonstrates the method's accuracy and precision across a defined concentration range.

-

Procedure:

-

Reference Standard Preparation: Obtain a certified reference standard of this compound. Prepare a stock solution (e.g., 1000 µg/mL) by accurately weighing the standard and dissolving it in a known volume of mobile phase.

-

Calibration Curve: Create a series of at least five calibration standards by performing serial dilutions of the stock solution.

-

Sample Preparation: Prepare the sample solution as described in the HPLC purity section, ensuring the theoretical concentration falls within the range of the calibration curve.

-

Analysis: Inject the calibration standards followed by the sample solutions.

-

Calculation: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 2,5-TDA·2HCl in the sample solution by interpolating its peak area on the curve. Calculate the final assay value as a percentage (w/w).

-

Method B: Assay by Non-Aqueous Potentiometric Titration

Titration is an absolute method that does not require a reference standard of the same compound, making it a powerful tool for assay determination.

Expertise & Causality: 2,5-TDA·2HCl is the salt of a weak base. In an aqueous solution, the leveling effect of water makes it difficult to obtain a sharp titration endpoint. A non-aqueous solvent system, such as acetic acid, enhances the basicity of the amine, allowing for accurate titration with a strong acid like perchloric acid. The endpoint is detected potentiometrically, providing a more objective and precise determination than colorimetric indicators.

-

Reagents & Materials:

-

0.1 N Perchloric acid in glacial acetic acid (standardized)

-

Glacial acetic acid

-

Potentiometric titrator with a suitable electrode system

-

-

Procedure:

-

Accurately weigh an appropriate amount of the 2,5-TDA·2HCl sample and dissolve it in glacial acetic acid.

-

Immerse the electrode in the solution and stir continuously.

-

Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) versus the volume of titrant added.

-

Determine the equivalence point from the point of maximum inflection on the titration curve.

-

Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Each molecule of 2,5-TDA·2HCl will react with two equivalents of the acid.

-

Logical Comparison of Assay Methodologies

Caption: Decision logic for selecting an assay method.

Summary and Recommendations

For a comprehensive quality assessment of commercial this compound, a combination of analytical techniques is recommended.

-

Identity: Confirm by FT-IR or comparison of HPLC retention time with a reference standard.

-

Purity: Use the detailed reverse-phase HPLC method to determine the area percent purity and identify any related substance impurities. A typical specification is >98.0%.[4]

-

Assay: Employ HPLC with an external standard for the most accurate and specific determination of content. Non-aqueous titration serves as an excellent orthogonal method to validate the results.

By implementing these self-validating and robust protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible outcomes in their work.

References

- This compound | C7H12Cl2N2 | CID 11996 - PubChem.

- 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem.

- CN104086442A - Preparation method of 2,5-diaminotoluene sulfate - Google Patents.

- 2,5-Diaminotoluene - Wikipedia. Wikipedia. [Link]

- 2,5-Diaminotoluene sulfate - Semantic Scholar. Semantic Scholar. [Link]

- High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed. PubMed. [Link]

- Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Agilent Technologies. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2,5-Diaminotoluene - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 615-45-2 [smolecule.com]

- 4. This compound | 615-45-2 | TCI AMERICA [tcichemicals.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. High-performance liquid chromatography of 2,6- and 2,4-diaminotoluene, and its application to the determination of 2,4-diaminotoluene in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety Data Sheet (SDS) of 2,5-Diaminotoluene Dihydrochloride

For researchers, scientists, and professionals in drug development, a meticulous understanding of chemical safety is not merely a regulatory formality but a cornerstone of scientific integrity and laboratory well-being. This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for 2,5-Diaminotoluene dihydrochloride (CAS No. 615-45-2), moving beyond mere compliance to foster a culture of proactive safety.

Chemical Identification and Physicochemical Properties

This compound, systematically known as 2-methylbenzene-1,4-diamine dihydrochloride, is an organic compound with the molecular formula C₇H₁₂Cl₂N₂.[1][2] It is the dihydrochloride salt of 2,5-diaminotoluene.[1] This compound typically appears as a white to gray or even red crystalline solid, a color variation that can be attributed to oxidation upon exposure to air.[1][2]

A critical aspect for laboratory professionals to note is its hygroscopic nature, meaning it readily absorbs moisture from the air.[1] This property necessitates storage in tightly sealed containers under an inert atmosphere to maintain its integrity.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂·2HCl | [2] |

| Molecular Weight | 195.09 g/mol | [1] |

| CAS Number | 615-45-2 | [1] |

| Appearance | White to gray to red powder/crystal | [1][2] |

| Melting Point | 34-36°C | [1] |

| Solubility | Soluble in water | [1][2][3] |

| Stability | Sensitive to air and moisture (hygroscopic) | [1] |

This table summarizes key physical and chemical properties of this compound.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary hazards are acute toxicity if swallowed, skin irritation, serious eye irritation, and the potential to cause an allergic skin reaction or respiratory irritation.[1][4]

The aggregated GHS information from multiple suppliers indicates the following hazard statements:

The signal word associated with this chemical is "Danger".[2][4]

Storage:

-

Store in a cool, dry, and dark place. Some sources recommend temperatures below 15°C. [1]* Keep the container tightly closed to prevent moisture absorption and oxidation. [1][2]* Store under an inert gas atmosphere. [2]* Incompatible materials to avoid include strong oxidizing agents. [5][6] Handling:

-

Avoid breathing dust. [2]* Do not get in eyes, on skin, or on clothing. [5][6]* Wash hands thoroughly after handling. [2][3][7]* Do not eat, drink, or smoke when using this product. [3][7]

Accidental Release and First-Aid Measures

In the event of an accidental release or exposure, a swift and informed response is crucial.

Accidental Release:

-

Evacuate the area and ensure adequate ventilation. [6]* Wear appropriate PPE, including respiratory protection. [7]* Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. [5][6]* Prevent the material from entering drains or surface water. [7][5][6] First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Ingestion | Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting. [7][5][8] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [7][5] |

| Skin Contact | Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice/attention. [7][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7][8] |

This table provides a summary of first-aid measures for exposure to this compound.

Stability and Reactivity

This compound is stable under recommended storage conditions. [1]However, exposure to air, light, and moisture can lead to degradation. [1]It is incompatible with strong oxidizing agents and strong bases. [5]Hazardous decomposition products upon thermal decomposition can include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. [5][6]

Conclusion

A thorough understanding and implementation of the safety protocols outlined in the Safety Data Sheet for this compound are non-negotiable for ensuring a safe laboratory environment. Its acute toxicity, particularly if ingested, and its potential as a skin sensitizer are the primary hazards that demand meticulous handling and the consistent use of appropriate personal protective equipment. By adhering to the principles of proactive safety and understanding the rationale behind these precautions, researchers can mitigate risks and uphold the highest standards of scientific practice.

References

- 2,5-Diaminotoluene sulfate 104540 - Safety Data Sheet.

- 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem.

- 2,5-Diaminotoluene sulfate - SAFETY DATA SHEET.

- This compound | C7H12Cl2N2 | CID 11996 - PubChem.

- Opinion of the Scientific Committee on Consumer Safety on toluene-2,5-diamine (A5) - European Commission.

- 2,5-Diaminotoluene sulfate | C7H12N2O4S | CID 22856 - PubChem.

Sources

- 1. Buy this compound | 615-45-2 [smolecule.com]

- 2. This compound | 615-45-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H12Cl2N2 | CID 11996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Diaminotoluene Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,5-Diaminotoluene dihydrochloride (2,5-DAT DHCl), a key intermediate in the chemical and pharmaceutical industries. While extensive public data on the thermal properties of this specific salt is limited, this document synthesizes foundational principles of aromatic amine hydrochloride chemistry with established analytical methodologies to offer a robust framework for its characterization. We will explore the theoretical underpinnings of its decomposition, detail the requisite experimental protocols for a thorough investigation, and present a plausible decomposition pathway. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal behavior of 2,5-DAT DHCl for process safety, formulation development, and stability assessments.

Introduction: The Significance of this compound

2,5-Diaminotoluene (2,5-DAT), an aromatic diamine, serves as a vital building block in various industrial applications, most notably as a primary intermediate in the formulation of oxidative hair dyes.[1][2][3] It is also utilized in the synthesis of specialized polymers and other dyes.[3][4][5] The dihydrochloride salt of 2,5-DAT is often preferred in aqueous formulations due to its enhanced water solubility compared to the free base.[1]

However, the introduction of the dihydrochloride moiety significantly alters the compound's physicochemical properties, including its thermal stability. Aromatic amine hydrochlorides are known to exhibit complex thermal behaviors, often decomposing at temperatures below the boiling point of the corresponding free base. Understanding the onset temperature, energy release, and decomposition products is paramount for ensuring safe handling, storage, and application of this compound. This guide aims to provide the scientific rationale and practical steps for a comprehensive thermal stability assessment.

Physicochemical Properties and Known Thermal Behavior

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 195.09 g/mol | [1] |

| Appearance | White to gray to red powder or crystalline material. Color can vary with oxidation. | [1] |

| Melting Point | 34-36 °C | [1] |

| Decomposition | Decomposes at elevated temperatures rather than boiling. | [1] |

| Solubility | Soluble in water. | [1] |

| Hygroscopicity | Hygroscopic. | [1] |

The relatively low melting point is a notable characteristic of the dihydrochloride salt.[1] It is crucial to distinguish melting from the onset of decomposition. While the compound melts at a low temperature, significant decomposition is expected to occur at higher temperatures. General literature suggests that upon heating to decomposition, toxic fumes containing nitrogen oxides and hydrogen chloride are emitted.[6][7][8] However, specific temperature ranges and a detailed analysis of decomposition products are not well-documented in publicly available literature.

Theoretical Framework for Thermal Decomposition

The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial and most probable event is the loss of hydrogen chloride, a common decomposition pathway for amine hydrochloride salts. This dehydrochlorination would yield the free base, 2,5-Diaminotoluene.

Equation 1: Dehydrochlorination

C₇H₁₀N₂·2HCl (s) → C₇H₁₀N₂ (l/g) + 2HCl (g)

Following the initial loss of HCl, the resulting 2,5-Diaminotoluene free base would undergo further decomposition at higher temperatures. The decomposition of aromatic amines can proceed through various complex radical mechanisms, leading to the fragmentation of the aromatic ring and the formation of various volatile compounds and a carbonaceous residue.

The overall process can be visualized as a logical progression from the salt to the free base, and finally to smaller decomposition products.

Caption: Proposed logical flow of the thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition of 2,5-DAT DHCl, a suite of thermoanalytical techniques should be employed. The following protocols are designed to provide a comprehensive dataset.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the compound, identifying the onset of decomposition and distinct decomposition stages.

Experimental Workflow:

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of 2,5-DAT DHCl into a ceramic (e.g., alumina) TGA pan. An open pan is used to allow for the escape of volatile decomposition products.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Method Parameters:

-

Temperature Range: 25 °C to 600 °C.

-

Heating Rate: 10 °C/min. To assess kinetic parameters, this can be varied (e.g., 5, 10, 15, and 20 °C/min).[9][10]

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment. An oxidative atmosphere (air) could also be used for comparison.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The first derivative of this curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting and decomposition, determining whether these processes are endothermic or exothermic and quantifying the enthalpy changes.[3][8][11][12][13]

Experimental Workflow:

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

-

Sample Preparation: Accurately weigh 2-5 mg of 2,5-DAT DHCl into a hermetically sealed aluminum pan. A small pinhole may be added to the lid to allow for the controlled release of pressure from off-gassing.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Method Parameters:

-

Temperature Range: 0 °C to 400 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot heat flow versus temperature. Integrate the peaks to determine the enthalpy (ΔH) of melting and any decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical compounds produced during the thermal decomposition of 2,5-DAT DHCl.[5][14][15][16]

Experimental Workflow:

Caption: Experimental workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Detailed Steps:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of 2,5-DAT DHCl into a quartz pyrolysis tube.

-

Pyrolysis: Insert the sample into the pyrolyzer, which is interfaced with the GC inlet. Pyrolyze the sample at temperatures corresponding to the decomposition stages identified by TGA (e.g., a lower temperature for the first decomposition step and a higher temperature for the second).

-

GC-MS Analysis: The volatile pyrolysis products are swept into the GC column, separated, and then detected and identified by the mass spectrometer.

-

Data Analysis: Compare the mass spectra of the eluted peaks with a spectral library (e.g., NIST) to identify the decomposition products.

Anticipated Results and Interpretation

Based on the theoretical framework and the nature of similar compounds, the following results can be anticipated from the proposed experimental work.

Table 2: Hypothetical Thermal Analysis Data for 2,5-DAT DHCl

| Technique | Temperature Range (°C) | Observation | Interpretation |

| DSC | 34 - 40 | Sharp endotherm | Melting of the compound. |

| TGA/DSC | 150 - 250 | Mass loss (~37.4%), Endothermic event | Loss of two molecules of HCl. |

| TGA/DSC | > 250 | Further mass loss, Exothermic events | Decomposition of the 2,5-DAT free base. |

| Py-GC-MS | @ 200°C | Major peak for HCl | Confirmation of dehydrochlorination. |

| Py-GC-MS | @ 400°C | Complex mixture of nitrogenous and aromatic fragments | Identification of organic decomposition products. |

The dehydrochlorination is expected to be an endothermic process as energy is required to break the ionic bonds. The subsequent decomposition of the organic moiety could be exothermic, a critical piece of information for process safety.

Kinetic Analysis of Decomposition

By performing TGA experiments at multiple heating rates, the kinetic parameters (activation energy, pre-exponential factor) for each decomposition step can be calculated using methods such as the Friedman or Kissinger analysis.[9][10] This data is invaluable for predicting the long-term stability of the compound at various temperatures and for modeling its behavior under different process conditions.

Safety and Handling Considerations

Given the thermal lability and the nature of the potential decomposition products, strict safety protocols are essential when handling this compound at elevated temperatures.

-

Ventilation: All heating should be conducted in a well-ventilated fume hood to avoid inhalation of toxic fumes like HCl and nitrogen oxides.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Pressure Build-up: Be aware of potential pressure build-up in closed systems due to the evolution of gaseous HCl.

-

Hygroscopicity: The compound is hygroscopic.[1] Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation from moisture and air oxidation.[1]

Conclusion

While specific, publicly available thermal decomposition data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic application of standard thermoanalytical techniques. This guide outlines the theoretical basis for its decomposition, provides detailed experimental protocols for its characterization, and discusses the interpretation of the expected results. The primary decomposition pathway is likely initiated by dehydrochlorination to form the free base, which then undergoes further degradation at higher temperatures. A thorough investigation using TGA, DSC, and Py-GC-MS is essential for any researcher or organization utilizing this compound, ensuring its safe and effective application.

References

- National Center for Biotechnology Information. (n.d.). 2,5-Diaminotoluene.

- GERSTEL GmbH & Co. KG. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2,5-Diaminotoluene.

- LECO Corporation. (n.d.). Pyrolysis Gas Chromatography— Time-of-Flight Mass Spectrometry. [Link]

- Jordi Labs. (n.d.). Pyrolysis Mass Spectrometry (PYMS). [Link]

- Wikipedia. (n.d.). Thermal decomposition. [Link]

- The Crucial Role of this compound in Hair Dye Formul

- Zhang, Y., et al. (2018).

- Lewis, D. G., & Eng, K. H. (2013). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. [Link]

- National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

- Wikipedia. (n.d.). 2,5-Diaminotoluene. [Link]

- TA Instruments. (n.d.). Discovery-DSC-Brochure.pdf. [Link]

- PubMed. (2001).

- National Center for Biotechnology Information. (n.d.). This compound.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

- Sumitomo Chemical. (2022).

- NeXolve. (n.d.). Differential Scanning Calorimetry Measurements. [Link]

- Mazurek-Wdolkowska, E., et al. (2013). APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. Acta Poloniae Pharmaceutica. [Link]

- ResearchGate. (2019, May 18).

- DTIC. (n.d.).

- Inchem.org. (1998, March 26).

- Google Patents. (n.d.).

- ResearchGate. (2020, September 29). Decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105)

- ResearchGate. (2021, August 9). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine. [Link]

Sources

- 1. Buy this compound | 615-45-2 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jordilabs.com [jordilabs.com]

- 6. 2,5-Diaminotoluene | C7H10N2 | CID 7252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. tainstruments.com [tainstruments.com]

- 12. Differential Scanning Calorimetry Measurements - Nexolve [nexolve.com]

- 13. ptfarm.pl [ptfarm.pl]

- 14. researchgate.net [researchgate.net]

- 15. gcms.cz [gcms.cz]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide: 2,5-Diaminotoluene Dihydrochloride vs. its Sulfate Salt for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Perspective on Core Properties and Applications

Executive Summary

2,5-Diaminotoluene (2,5-DAT), a key aromatic amine, is integral to various industrial applications, most notably as a primary intermediate in oxidative hair colorants. Due to the inherent instability of its free base form, which is prone to oxidation, the more stable salt forms—dihydrochloride and sulfate—are predominantly used. This guide provides a comprehensive technical comparison of these two salts, delving into their physicochemical properties, stability, and practical handling, to empower researchers and formulation scientists in making informed decisions for their specific applications.

Introduction: The Critical Role of Salt Forms in 2,5-Diaminotoluene Chemistry

2,5-Diaminotoluene, in its free base state, is a colorless solid that readily oxidizes upon exposure to air, leading to discoloration and degradation. This oxidative instability presents significant challenges in storage, handling, and formulation consistency. The conversion of 2,5-DAT into its dihydrochloride or sulfate salt mitigates these issues by protonating the reactive amine groups, thereby enhancing stability.

The selection between the dihydrochloride and sulfate salt is a critical decision in product development, influenced by factors such as desired solubility, formulation pH, hygroscopicity, and interactions with other components. This document will elucidate the nuanced differences between these two salts to guide their effective application in research and industrial settings.